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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The peptide "Leesggglvqpggsmk acetate" is a known fragment resulting from the

proteolysis of the therapeutic monoclonal antibody, Infliximab.[1] To date, there is a lack of

publicly available experimental data specifically detailing the three-dimensional structure or

biological activity of this isolated peptide. This guide, therefore, presents a predicted structure

based on its amino acid sequence using established computational methodologies. The

experimental protocols described are generalized standard procedures for peptide synthesis,

characterization, and structure determination.

Predicted Physicochemical Properties
The initial step in characterizing a peptide is to determine its fundamental physicochemical

properties. These properties, derived from the amino acid sequence (Leu-Glu-Glu-Ser-Gly-Gly-

Gly-Leu-Val-Gln-Pro-Gly-Gly-Ser-Met-Lys), are crucial for predicting its behavior in various

biochemical assays and for designing experimental protocols. The properties of

Leesggglvqpggsmk are summarized in the table below.
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Property Predicted Value Method/Tool

Sequence LEESGGGLVQPGGSMK -

Molecular Formula C66H112N18O26S -

Molecular Weight 1605.76 g/mol Mass Spectrometry

Isoelectric Point (pI) 4.05 Sequence-based calc.

Net Charge at pH 7 -2 Sequence-based calc.

Hydrophobicity (GRAVY) -0.481 Kyte & Doolittle

These values are computationally predicted and require experimental verification.

In-Silico Structure Prediction
De novo prediction methods are employed to model the three-dimensional structure of peptides

when experimental data is unavailable. Tools like PEP-FOLD utilize a structural alphabet

approach, which describes the conformations of short, overlapping peptide fragments, to

assemble a global 3D model.[2][3][4]

Logical Workflow for Structure Prediction
The process begins with the primary amino acid sequence and progresses through several

computational steps to generate and refine a set of predicted 3D models. The most

energetically favorable and representative model is then selected.
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Caption: Workflow for de novo peptide structure prediction.
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Based on this methodology, the predicted structure of Leesggglvqpggsmk is likely to be a

flexible, linear peptide. The presence of multiple glycine residues imparts significant

conformational freedom, suggesting that the peptide does not adopt a single rigid structure in

solution but rather exists as an ensemble of conformations.

Experimental Protocols
To validate the predicted data and determine the actual structure and properties of

Leesggglvqpggsmk acetate, the peptide must be synthesized and characterized

experimentally.

Solid-Phase Peptide Synthesis (SPPS)
SPPS is the standard method for chemically synthesizing peptides. The Fmoc/tBu strategy is

widely used and involves the sequential addition of amino acids to a growing peptide chain

anchored to an insoluble resin support.[5][6][7]

Detailed Methodology:

Resin Preparation: Swell Rink amide resin in N,N-dimethylformamide (DMF) for 1 hour in a

reaction vessel.

First Amino Acid Coupling:

Cleave the Fmoc protecting group from the resin using 20% piperidine in DMF for 20

minutes.

Wash the resin thoroughly with DMF.

Activate the carboxyl group of the first C-terminal amino acid (Fmoc-Lys(Boc)-OH) using a

coupling agent like HBTU/HOBt in the presence of a base (DIEA).

Add the activated amino acid to the resin and allow the coupling reaction to proceed for 2

hours.

Wash the resin to remove excess reagents.
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Chain Elongation: Repeat the following cycle for each subsequent amino acid in the

sequence (Met, Ser, Gly, etc.):

Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.

Washing: Wash the resin with DMF.

Coupling: Add the next activated Fmoc-protected amino acid and allow it to couple to the

free N-terminus of the resin-bound peptide.

Washing: Wash the resin with DMF and dichloromethane (DCM).

Acetylation: After the final amino acid is coupled and deprotected, acetylate the N-terminus

by reacting the peptide-resin with acetic anhydride and DIEA in DMF.

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic

acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin

and remove all side-chain protecting groups.

Purification and Verification:

Precipitate the crude peptide in cold diethyl ether.

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-

HPLC).

Verify the mass of the purified peptide using mass spectrometry to confirm the synthesis

was successful.[8]
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Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Mass Spectrometry for Peptide Identification
Mass spectrometry (MS) is essential for verifying the identity of the synthesized peptide.

Tandem MS (MS/MS) is used to confirm the amino acid sequence.[9][10][11]

Detailed Methodology:

Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 0.1% formic

acid in water/acetonitrile).

Ionization: Introduce the sample into the mass spectrometer using electrospray ionization

(ESI) or matrix-assisted laser desorption/ionization (MALDI).[12]

MS1 Scan: Perform a full MS scan to determine the mass-to-charge ratio (m/z) of the intact

peptide (precursor ion). This should match the predicted molecular weight.

MS2 Fragmentation: Isolate the precursor ion and subject it to collision-induced dissociation

(CID) or a similar fragmentation technique.

MS2 Scan: Acquire the MS/MS spectrum of the resulting fragment ions.

Data Analysis: Analyze the fragmentation pattern. The mass differences between adjacent

peaks in the b- and y-ion series correspond to the masses of individual amino acid residues,

confirming the peptide's sequence.[13]

NMR Spectroscopy for 3D Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for determining the

high-resolution 3D structure of peptides in solution.[14][15][16]

Detailed Methodology:

Sample Preparation: Dissolve the purified, lyophilized peptide in a suitable buffer (e.g., 90%

H₂O / 10% D₂O phosphate buffer) to a concentration of >0.5 mM.[16]

NMR Data Acquisition:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.ibib.waw.pl/images/ibib/grupy/Wydawnictwa-Tomy/dokumenty/2010/BBE_30_3_035_FT.pdf
https://www.creative-proteomics.com/resource/protocol-for-peptide-mapping.htm
https://www.birmingham.ac.uk/facilities/advanced-mass-spectrometry/services/protein-peptide-identification
https://biovera.com.au/research-insights/peptide-mass-spectrometry
https://pubmed.ncbi.nlm.nih.gov/16401511/
https://www.chem.uzh.ch/zerbe/PeptidNMR.pdf
https://pharmacy.nmims.edu/docs/J.%20Pharm.%20Sci.%20Technol.%20Manag.%204(1),%202020_22-33.pdf
https://www.creative-proteomics.com/peptidomics/nmr-based-peptide-structure-analysis.html
https://www.creative-proteomics.com/peptidomics/nmr-based-peptide-structure-analysis.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15584736?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or

higher).

TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same

amino acid spin system.

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in

space (< 5 Å), providing distance restraints between different parts of the peptide.[17]

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their attached

nitrogen or carbon atoms (requires ¹⁵N or ¹³C labeling).

Resonance Assignment: Use the TOCSY and HSQC spectra to assign all the proton, carbon,

and nitrogen signals to specific atoms in specific amino acid residues along the peptide

chain.

Structural Restraint Generation:

Identify and integrate cross-peaks in the NOESY spectrum to generate a list of inter-proton

distance restraints.

Measure scalar couplings (J-couplings) from high-resolution 1D or 2D spectra to derive

dihedral angle restraints.

Structure Calculation and Refinement:

Use the experimental restraints (distances and angles) in a molecular dynamics or

simulated annealing program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D

structures that are consistent with the NMR data.

Refine the structures in a water box to produce a final, energetically favorable ensemble of

conformations.
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Caption: Experimental workflow for peptide structure determination by NMR.

Biological Context: The TNF-α Signaling Pathway
The parent molecule of Leesggglvqpggsmk, Infliximab, is a monoclonal antibody that

neutralizes the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). It is important

to note that as a proteolytic fragment, Leesggglvqpggsmk itself is not expected to have

biological activity related to this pathway. The diagram below illustrates the general signaling

cascade that Infliximab inhibits.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b15584736?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15584736?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infliximab

TNF-α

Inhibits

TNFR1 Receptor

Binds

TRADD

Recruits

TRAF2 RIP1

IKK Complex

Activate Activate

IκB

Phosphorylates
(Degradation)

NF-κB

Nucleus

Translocates

Pro-inflammatory
Gene Expression

Activates

Click to download full resolution via product page

Caption: Simplified TNF-α signaling pathway inhibited by Infliximab.
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Conclusion
While "Leesggglvqpggsmk acetate" is identified as a constituent peptide of Infliximab, its

specific structural and functional properties as an isolated entity are not documented. This

guide provides a framework for its study, beginning with computationally predicted

physicochemical properties and a hypothetical structural prediction workflow. We have outlined

detailed, standard experimental protocols for its chemical synthesis via SPPS, sequence

verification by mass spectrometry, and three-dimensional structure determination using NMR

spectroscopy. These methodologies provide a clear path for any researcher aiming to perform

a comprehensive, de novo characterization of this peptide. The biological context of its parent

molecule is provided for reference, although the fragment itself is presumed to be inactive. All

predicted data herein require rigorous experimental validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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